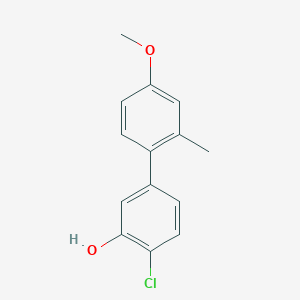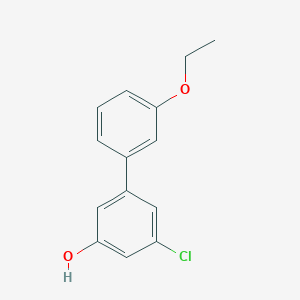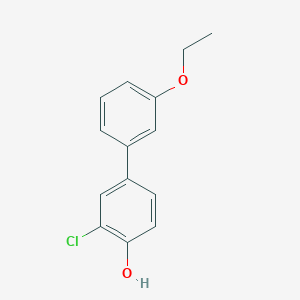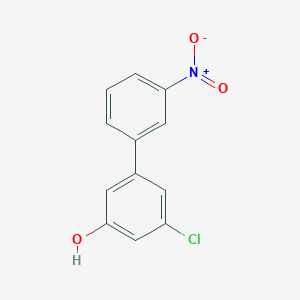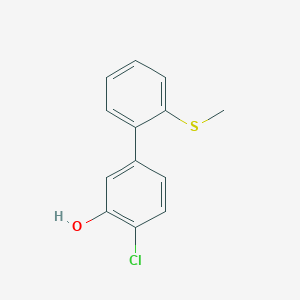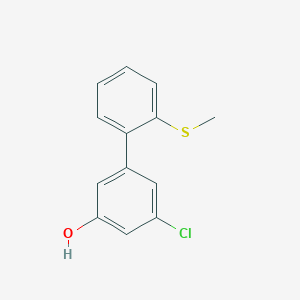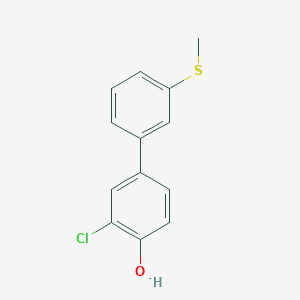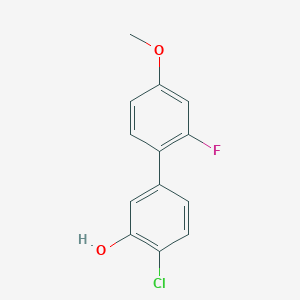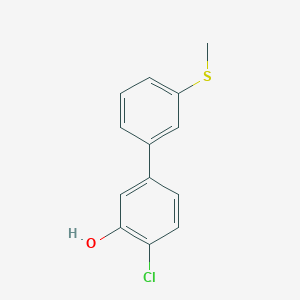
2-Chloro-4-(2-methylthiophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2-methylthiophenyl)phenol, also known as 2-chloro-p-toluidine, is a phenol compound with a molecular formula of C8H7ClOS. It is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.
Applications De Recherche Scientifique
2-Chloro-p-toluidine has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It has also been used in the synthesis of dyes, pigments, and other organic compounds. Additionally, 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine has been used in the synthesis of organic semiconductors, which are used in the development of organic light-emitting diodes (OLEDs).
Mécanisme D'action
2-Chloro-p-toluidine is thought to act as a proton donor, donating protons to other molecules in the reaction mixture. This allows for the formation of new compounds, such as the organic semiconductors mentioned above. Additionally, 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine can act as a Lewis base, forming complexes with other molecules.
Biochemical and Physiological Effects
2-Chloro-p-toluidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli, and to have cytotoxic effects on certain cancer cell lines. Additionally, 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-p-toluidine has several advantages for use in lab experiments. It is relatively inexpensive and can be easily synthesized from readily available starting materials. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to its use. For example, it is not very soluble in water, and its reactivity can be affected by the presence of other compounds in the reaction mixture.
Orientations Futures
There are several potential future directions for 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine research. One potential direction is to further explore its biochemical and physiological effects, as well as its potential applications in medicine. Additionally, further research could be done on its potential use as an intermediate in the synthesis of other organic compounds. Finally, further research could be done on its potential use as an organic semiconductor in the development of OLEDs.
Méthodes De Synthèse
2-Chloro-p-toluidine can be produced through several methods. One of the most common methods is the reaction of p-toluidine with chlorine in an alkaline medium. The reaction is typically carried out in aqueous sodium hydroxide or potassium hydroxide solution at temperatures from 60-80 °C. The reaction yields a mixture of 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine and 2,4-dichloro-p-toluidine.
Propriétés
IUPAC Name |
2-chloro-4-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-5-3-2-4-10(13)9-6-7-12(15)11(14)8-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMITBNLOFMTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-methylthiophenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



